2-Amino-4-bromo-5-fluorofenol

Descripción general

Descripción

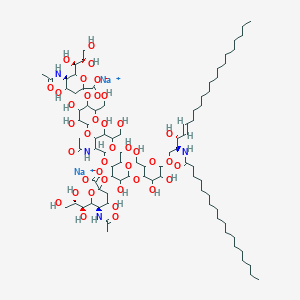

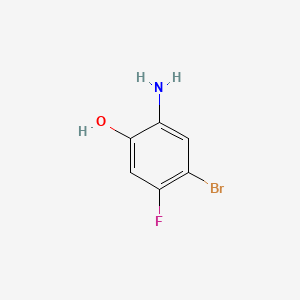

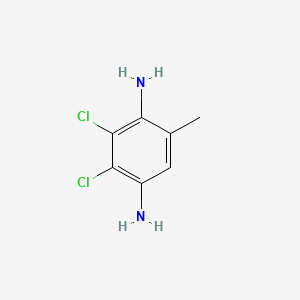

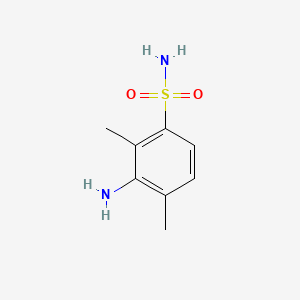

2-Amino-4-bromo-5-fluorophenol is a compound with the molecular formula C6H5BrFNO . It has a molecular weight of 206.01 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of 2-Amino-4-bromo-5-fluorophenol involves the use of sodium dithionite in ethanol and water . The mixture is refluxed for 1 hour, after which the salts are filtered off and the filtrate is partially concentrated .Molecular Structure Analysis

The linear structure formula of 2-Amino-4-bromo-5-fluorophenol is C6H5BrFNO . It has 10 heavy atoms and 6 aromatic heavy atoms .Chemical Reactions Analysis

The ortho-position amine and hydroxyl groups make 2-Amino-4-bromo-5-fluorophenol an ideal precursor for the syntheses of benzoxazoles and benzoxazines .Physical and Chemical Properties Analysis

2-Amino-4-bromo-5-fluorophenol has a boiling point of 288.7±40.0°C at 760 mmHg . Its melting point is between 103-107°C . It has a flash point of 128.4 . It is soluble in water .Aplicaciones Científicas De Investigación

Síntesis química

“2-Amino-4-bromo-5-fluorofenol” es un derivado halogenado del fenol y se ha estudiado por su capacidad para actuar como catalizador y reactivo en diversas reacciones . Es un sólido con la fórmula química

C6H5BrFNOC_6H_5BrFNOC6H5BrFNO

.Preparación de Intermediarios de Reacción

Este compuesto puede utilizarse para la preparación de intermediarios de reacción necesarios para la síntesis de antagonistas policíclicos 5-HT 3 y 5-HT 4 .

Reacciones de Sustitución Nucleófila

Se puede utilizar para la sustitución nucleófila del cloruro de 2,2′,4,4′-tetrabromodifenil iodonium (sal de iodyl) .

Síntesis de Benzoxazoles y Benzoxazinas

Los grupos amino e hidroxilo en la posición orto hacen que “this compound” sea un precursor ideal para la síntesis de benzoxazoles y benzoxazinas .

Estudios de Citotoxicidad in vitro

Un complejo heteroléptico de estaño (IV) con “this compound” ha mostrado citotoxicidad in vitro hacia células cancerosas humanas .

Ciencia de Materiales

Este compuesto también se utiliza en la investigación de la ciencia de materiales . El equipo de científicos de Sigma-Aldrich tiene experiencia en todas las áreas de investigación, incluidas las ciencias de la vida, la ciencia de materiales, la síntesis química, la cromatografía, el análisis y muchas otras .

Safety and Hazards

Direcciones Futuras

The compound can be used in the preparation of reaction intermediates required for the synthesis of polycyclic 5-HT 3 and 5-HT 4 antagonists . It may also be used for the nucleophilic substitution of the 2,2′,4,4′-tetrabromodiphenyl iodonium chloride (iodyl salt) .

Relevant Papers The relevant papers for 2-Amino-4-bromo-5-fluorophenol can be found at the provided references .

Mecanismo De Acción

Target of Action

Similar compounds have been used in the synthesis of polycyclic 5-ht3 and 5-ht4 antagonists , suggesting potential interactions with serotonin receptors.

Mode of Action

It’s known that the compound contains functional groups (amine and hydroxy) that can coordinate to a metal center to form 5-membered ring complexes . This property could potentially influence its interaction with its targets.

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . These properties could potentially impact its bioavailability and therapeutic efficacy.

Result of Action

A heteroleptic tin (iv) complex with a similar compound has shown in vitro cytotoxicity towards human cancer cells , suggesting potential antitumor activity.

Action Environment

The action of 2-Amino-4-bromo-5-fluorophenol can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by storage conditions . It is recommended to store the compound in a sealed container at room temperature . Additionally, safety precautions should be taken to avoid inhalation, ingestion, and contact with skin and eyes .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 2-Amino-4-bromo-5-fluorophenol are not fully understood yet. It is known that this compound can participate in various biochemical reactions. For instance, it can undergo nucleophilic substitution and oxidation reactions at the benzylic position

Temporal Effects in Laboratory Settings

It is known that this compound is stable when stored in a sealed container at room temperature .

Propiedades

IUPAC Name |

2-amino-4-bromo-5-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQHWQPZDBGSTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653397 | |

| Record name | 2-Amino-4-bromo-5-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016234-89-1 | |

| Record name | 2-Amino-4-bromo-5-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,7-Dihydropyrrolo[2,3-f]indole](/img/structure/B576709.png)

![[(6S,7S,15R)-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate](/img/structure/B576710.png)

![(5S,8S,9S,10R,13R,14S,17R)-5-ethenyl-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B576717.png)

![2-(But-1-en-2-yl)-1H-benzo[d]imidazole](/img/structure/B576719.png)

![2,3-Dibromotetracyclo[5.5.2.04,13.010,14]tetradeca-1,3,5,7,9,11,13-heptaene](/img/structure/B576720.png)